Cas no 56108-04-4 (3-(4-Iodophenyl)-6-methyl-1,2,4,5-tetrazine)

3-(4-Iodophenyl)-6-methyl-1,2,4,5-tetrazine is a heterocyclic compound featuring a tetrazine core substituted with a methyl group and a 4-iodophenyl moiety. This structure makes it a valuable reagent in bioorthogonal chemistry, particularly for inverse electron-demand Diels-Alder (IEDDA) reactions, due to the high reactivity of the tetrazine ring. The iodine substituent enhances its utility in further functionalization via cross-coupling reactions, enabling diverse applications in bioconjugation and materials science. Its stability and selectivity make it suitable for labeling biomolecules and designing advanced polymeric materials. The compound is typically used in controlled environments due to its sensitivity to light and moisture.
3-(4-Iodophenyl)-6-methyl-1,2,4,5-tetrazine structure
56108-04-4 structure
商品名:3-(4-Iodophenyl)-6-methyl-1,2,4,5-tetrazine
CAS番号:56108-04-4
MF:C9H7IN4
メガワット:298.083153009415
CID:4787041
PubChem ID:102485209

3-(4-Iodophenyl)-6-methyl-1,2,4,5-tetrazine 化学的及び物理的性質

名前と識別子

    • 3-(4-Iodophenyl)-6-methyl-1,2,4,5-tetrazine
    • TQP1158
    • CC1=NN=C(N=N1)C1=CC=C(I)C=C1
    • 56108-04-4
    • BS-52549
    • SCHEMBL16625932
    • LCZC2795
    • E84845
    • EN300-1692436
    • インチ: 1S/C9H7IN4/c1-6-11-13-9(14-12-6)7-2-4-8(10)5-3-7/h2-5H,1H3
    • InChIKey: FKAZOECVVBJPEX-UHFFFAOYSA-N
    • ほほえんだ: IC1C=CC(=CC=1)C1=NN=C(C)N=N1

計算された属性

  • せいみつぶんしりょう: 297.97154g/mol
  • どういたいしつりょう: 297.97154g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 174
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 51.6

3-(4-Iodophenyl)-6-methyl-1,2,4,5-tetrazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1239578-100mg
3-(4-iodophenyl)-6-methyl-1,2,4,5-tetrazine
56108-04-4 95%
100mg
$160 2024-06-06
Enamine
EN300-1692436-250mg
3-(4-iodophenyl)-6-methyl-1,2,4,5-tetrazine
56108-04-4 95.0%
250mg
$806.0 2022-02-28
Enamine
EN300-1692436-100mg
3-(4-iodophenyl)-6-methyl-1,2,4,5-tetrazine
56108-04-4 95.0%
100mg
$565.0 2022-02-28
eNovation Chemicals LLC
Y1239578-1g
3-(4-iodophenyl)-6-methyl-1,2,4,5-tetrazine
56108-04-4 95%
1g
$505 2024-06-06
Enamine
EN300-1692436-25mg
3-(4-iodophenyl)-6-methyl-1,2,4,5-tetrazine
56108-04-4 95.0%
25mg
$298.0 2022-02-28
Enamine
EN300-1692436-10000mg
3-(4-iodophenyl)-6-methyl-1,2,4,5-tetrazine
56108-04-4 95.0%
10g
$7004.0 2022-02-28
Enamine
EN300-1692436-0.25g
3-(4-iodophenyl)-6-methyl-1,2,4,5-tetrazine
56108-04-4 95%
0.25g
$1008.0 2023-09-20
Enamine
EN300-1692436-2mg
3-(4-iodophenyl)-6-methyl-1,2,4,5-tetrazine
56108-04-4 95.0%
2mg
$135.0 2022-02-28
Enamine
EN300-1692436-10mg
3-(4-iodophenyl)-6-methyl-1,2,4,5-tetrazine
56108-04-4 95.0%
10mg
$194.0 2022-02-28
Enamine
EN300-1692436-1000mg
3-(4-iodophenyl)-6-methyl-1,2,4,5-tetrazine
56108-04-4 95.0%
1g
$1629.0 2022-02-28

3-(4-Iodophenyl)-6-methyl-1,2,4,5-tetrazine 関連文献

3-(4-Iodophenyl)-6-methyl-1,2,4,5-tetrazineに関する追加情報

3-(4-Iodophenyl)-6-methyl-1,2,4,5-tetrazine (CAS No. 56108-04-4): A Versatile Building Block for Bioorthogonal Chemistry and Materials Science

The compound 3-(4-Iodophenyl)-6-methyl-1,2,4,5-tetrazine (CAS No. 56108-04-4) has emerged as a crucial reagent in modern bioorthogonal chemistry and click chemistry applications. This heterocyclic aromatic compound belongs to the tetrazine family, which has gained significant attention in recent years due to its unique reactivity profile and applications in bioconjugation, material science, and drug discovery.

With the molecular formula C9H8IN4, this iodophenyl tetrazine derivative features a reactive tetrazine core coupled with an iodo-substituted aromatic ring. The presence of both these functional groups makes it particularly valuable for inverse electron demand Diels-Alder (IEDDA) reactions, which are among the fastest bioorthogonal reactions known to date. Researchers frequently search for "tetrazine click chemistry reagents" or "IEDDA reaction partners" when looking for compounds like this.

The methyl group at position 6 of the tetrazine ring influences both the compound's reactivity and stability. This subtle modification makes 3-(4-Iodophenyl)-6-methyl-1,2,4,5-tetrazine more stable than its unsubstituted counterparts while maintaining excellent reactivity toward dienophiles like trans-cyclooctenes (TCOs) and norbornenes. Such properties explain why scientists often inquire about "stable tetrazine derivatives" or "tetrazines for live-cell labeling".

In pharmaceutical research, this compound serves as a valuable bioconjugation tool for antibody-drug conjugates (ADCs) development. The iodophenyl moiety allows for further functionalization through palladium-catalyzed cross-coupling reactions, making it a versatile molecular scaffold. Recent publications highlight its use in creating "pretargeted imaging agents" and "therapeutic radiopharmaceuticals", addressing current interests in "precision medicine tools" and "cancer theranostics".

Materials scientists have exploited 3-(4-Iodophenyl)-6-methyl-1,2,4,5-tetrazine for developing functional polymers and smart materials. Its ability to participate in rapid, catalyst-free click reactions makes it ideal for creating self-healing materials and responsive coatings. These applications align with growing market demands for "advanced material solutions" and "sustainable polymers", as reflected in recent search trends.

The compound's fluorescence quenching properties have found applications in molecular sensing and diagnostic assays. When combined with appropriate fluorophores, it enables the development of "turn-on fluorescence probes" - a hot topic in "chemical sensing technologies". This characteristic has spurred interest in queries like "tetrazine-based biosensors" and "quencher molecules for assays".

From a synthetic chemistry perspective, 3-(4-Iodophenyl)-6-methyl-1,2,4,5-tetrazine offers multiple handles for further modification. The iodo substituent permits various cross-coupling reactions, while the tetrazine ring can undergo cycloadditions or nucleophilic substitutions. Such versatility explains why it's frequently mentioned in searches for "multifunctional chemical building blocks" and "modular synthesis reagents".

In the context of chemical biology, this tetrazine derivative enables selective protein labeling and live-cell imaging. Its fast reaction kinetics with strained alkenes allow researchers to track biological processes with minimal disturbance - addressing the persistent demand for "non-invasive imaging probes" and "bioorthogonal reporters". These applications are particularly relevant to current research on "real-time cellular imaging" techniques.

The stability profile of 3-(4-Iodophenyl)-6-methyl-1,2,4,5-tetrazine makes it suitable for various formulation applications. Unlike some more reactive tetrazines, this derivative can be stored for extended periods without significant decomposition, answering the need for "stable bioconjugation reagents" in industrial applications. This characteristic is crucial for researchers looking for "long-lasting chemical tools" or "reagents with good shelf life".

Recent advances in nanotechnology have utilized this compound for surface functionalization of nanoparticles. The combination of its iodo group and tetrazine moiety allows for dual modification strategies, making it valuable for creating "multifunctional nanocarriers" - a trending topic in "targeted drug delivery systems". This application connects with growing interest in "nanomedicine platforms" and "theranostic nanoparticles".

As research continues to explore new applications for tetrazine chemistry, compounds like 3-(4-Iodophenyl)-6-methyl-1,2,4,5-tetrazine will remain at the forefront of chemical biology and materials science. Its unique combination of stability, reactivity, and versatility addresses multiple current challenges in "precise molecular engineering" and "advanced material design", ensuring its continued importance in scientific research and industrial applications.

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